N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
Brand Name: Vulcanchem
CAS No.: 478258-85-4
VCID: VC6791304
InChI: InChI=1S/C18H14Cl2F6N2OS/c19-12-5-4-10(14(20)7-12)8-28(9-15(29)18(24,25)26)16(30)27-13-3-1-2-11(6-13)17(21,22)23/h1-7,15,29H,8-9H2,(H,27,30)
SMILES: C1=CC(=CC(=C1)NC(=S)N(CC2=C(C=C(C=C2)Cl)Cl)CC(C(F)(F)F)O)C(F)(F)F
Molecular Formula: C18H14Cl2F6N2OS
Molecular Weight: 491.27

N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

CAS No.: 478258-85-4

Cat. No.: VC6791304

Molecular Formula: C18H14Cl2F6N2OS

Molecular Weight: 491.27

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea - 478258-85-4

Specification

CAS No. 478258-85-4
Molecular Formula C18H14Cl2F6N2OS
Molecular Weight 491.27
IUPAC Name 1-[(2,4-dichlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Standard InChI InChI=1S/C18H14Cl2F6N2OS/c19-12-5-4-10(14(20)7-12)8-28(9-15(29)18(24,25)26)16(30)27-13-3-1-2-11(6-13)17(21,22)23/h1-7,15,29H,8-9H2,(H,27,30)
Standard InChI Key VQUSWONWSQBBED-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=S)N(CC2=C(C=C(C=C2)Cl)Cl)CC(C(F)(F)F)O)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

N-(2,4-Dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea features a central thiourea moiety (H₂N−C(=S)−NH₂) modified with three distinct substituents:

  • A 2,4-dichlorobenzyl group (C₆H₃Cl₂CH₂) at one nitrogen.

  • A 3,3,3-trifluoro-2-hydroxypropyl chain (CF₃CH(OH)CH₂) at the adjacent nitrogen.

  • A 3-(trifluoromethyl)phenyl group (C₆H₄CF₃) at the terminal nitrogen.

The presence of electronegative fluorine and chlorine atoms influences the compound’s polarity, solubility, and intermolecular interactions, such as hydrogen bonding via the hydroxyl group .

Table 1: Key Molecular Properties

PropertyValue
CAS Number478258-85-4
Molecular FormulaC₁₈H₁₄Cl₂F₆N₂OS
Molecular Weight491.27 g/mol
Thiocarbonyl Bond (C=S)~1.71 Å (typical for thioureas)
TautomerismPredominantly thione form

Electronic and Steric Effects

The trifluoromethyl groups (-CF₃) create strong electron-withdrawing effects, enhancing the electrophilicity of the thiocarbonyl group and stabilizing the thione tautomer . Concurrently, the 2-hydroxypropyl chain introduces a stereocenter, potentially enabling chiral interactions in biological systems.

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a nucleophilic addition-elimination reaction between a primary amine and an isothiocyanate:

  • Precursor Preparation:

    • The 2,4-dichlorobenzylamine and 3-(trifluoromethyl)phenyl isothiocyanate are synthesized separately.

    • The trifluoro-2-hydroxypropyl side chain is introduced through alkoxylation or epoxide ring-opening reactions.

Reaction Optimization

Key parameters affecting yield and purity include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.

  • Catalysis: Acidic or basic catalysts are avoided to prevent decomposition of the thiourea .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product in ~40–60% yield.

Biological Activities and Mechanisms

Antimicrobial Properties

N-(2,4-Dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea demonstrates broad-spectrum antimicrobial activity:

  • Gram-Positive Bacteria: Minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus.

  • Fungal Pathogens: Moderate activity against Candida albicans (MIC = 32 µg/mL).

The mechanism involves disruption of cell membrane integrity via interaction with phospholipid bilayers and inhibition of efflux pumps.

Structure-Activity Relationships (SAR)

  • Fluorine Substituents: The -CF₃ groups enhance lipophilicity, improving membrane penetration .

  • Hydroxyl Group: The 2-hydroxypropyl moiety facilitates hydrogen bonding with bacterial enzymes, increasing target affinity.

Applications in Medicinal Chemistry

Antibiotic Development

The compound’s efficacy against drug-resistant S. aureus positions it as a candidate for next-generation antibiotics. Hybrid derivatives combining thiourea with fluoroquinolones are under investigation to bypass resistance mechanisms.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.8–7.4 (m, Ar-H), 4.2–3.9 (m, CH₂O), 1.4 (t, CH₃).

  • ¹³C NMR:

    • δ 180.2 (C=S), 135.1–120.3 (Ar-C), 69.5 (CH-OH).

  • HRMS (ESI+): m/z 491.27 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis reveals a planar thiourea core with dihedral angles of 15° between aromatic rings, optimizing π-π stacking interactions.

Future Directions and Challenges

Toxicity Profiling

Current data lack in vivo toxicity assessments, necessitating rodent studies to evaluate hepatic and renal safety.

Synthetic Scalability

The multi-step synthesis poses challenges for industrial-scale production. Flow chemistry and catalytic methods are being explored to enhance efficiency .

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